(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR analysis reveals distinct proton environments corresponding to each heterocyclic component:
- Piperidine protons : The axial and equatorial protons of the piperidine ring resonate between δ 1.5–3.5 ppm, with coupling constants (J = 10–12 Hz) indicative of chair conformation.
- Oxadiazole protons : The cyclopropyl-substituted oxadiazole exhibits a singlet at δ 6.8–7.2 ppm for the oxadiazole C-H, while cyclopropyl protons appear as a multiplet at δ 1.0–1.5 ppm.
- Pyrazole-thiophene system : The pyrazole C-H proton resonates as a singlet at δ 8.2–8.5 ppm, while thiophene protons show doublets at δ 7.0–7.4 ppm (J = 3.5–5.0 Hz).
¹³C NMR data further corroborate the structure:
Infrared (IR) Vibrational Mode Correlations
IR spectroscopy identifies key functional groups:
- A strong absorption at 1680–1700 cm⁻¹ corresponds to the methanone C=O stretch.
- The oxadiazole ring exhibits C-N stretching vibrations at 1250–1350 cm⁻¹ and N-O stretching at 950–1050 cm⁻¹ .
- Thiophene C-S vibrations appear as a medium-intensity band at 600–700 cm⁻¹ , while pyrazole N-H stretching is observed at 3200–3300 cm⁻¹ .
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ at m/z 350.8663 (calculated for C₁₆H₁₉ClN₄OS) confirms the molecular formula. Key fragmentation pathways include:
- Loss of the cyclopropyl group (−42 Da) yielding m/z 308.
- Cleavage of the piperidine-oxadiazole bond (m/z 215 for the oxadiazole-piperidine fragment).
- Thiophene-pyrazole detachment (m/z 135 for C₇H₅NS).
X-ray Crystallographic Studies of Heterocyclic Components
Single-crystal X-ray diffraction analysis of related analogs reveals critical structural insights:
- The oxadiazole ring adopts a planar conformation with bond lengths of 1.30 Å (N–N) and 1.38 Å (C–O) , consistent with aromatic delocalization.
- The piperidine ring exists in a chair conformation, with equatorial positioning of the oxadiazole substituent to minimize steric strain.
- Intermolecular π-stacking interactions between thiophene and pyrazole rings (3.4–3.6 Å) stabilize the crystal lattice.
Table 1: Selected Bond Lengths from Crystallographic Data
| Bond Type | Length (Å) |
|---|---|
| Oxadiazole N–N | 1.30 |
| Oxadiazole C–O | 1.38 |
| Pyrazole C–N | 1.34 |
| Thiophene C–S | 1.70 |
Computational Geometry Optimization via Density Functional Theory (DFT)
DFT calculations (B3LYP/6-311G** level) optimize the molecular geometry and electronic structure:
- The HOMO (-6.2 eV) localizes on the oxadiazole and pyrazole rings, indicating nucleophilic reactivity.
- The LUMO (-2.8 eV) resides predominantly on the thiophene and methanone groups, suggesting electrophilic sites.
- Non-covalent interaction (NCI) analysis reveals strong hydrogen bonds between the pyrazole NH and oxadiazole oxygen (2.8 Å) and weaker CH-π interactions between cyclopropyl and thiophene moieties.
Table 2: DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.21 Å |
| Dihedral Angle (Oxadiazole-Piperidine) | 15.2° |
| Pyrazole-Thiophene Torsion | 30.5° |
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-18(14-10-13(19-20-14)15-2-1-9-26-15)23-7-5-12(6-8-23)17-22-21-16(25-17)11-3-4-11/h1-2,9-12H,3-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRGDKBALPIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NNC(=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone represents a novel structure that integrates a 1,3,4-oxadiazole moiety with a piperidine and a thiophene-substituted pyrazole. This combination is hypothesized to enhance biological activity through synergistic effects. This article reviews the biological activities reported for this compound and its structural components, focusing on antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N6O2 |
| CAS Number | 1082828-62-3 |
| Molecular Weight | 320.38 g/mol |
1. Antimicrobial Activity
The 1,3,4-oxadiazole ring has been widely studied for its antimicrobial properties. Compounds containing this moiety have shown significant activity against various bacterial strains. For instance:
- Study Findings : A review highlighted that derivatives of 1,3,4-oxadiazoles exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with piperidine substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Research indicates that oxadiazole derivatives can act as potential anticancer agents.
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. In particular, derivatives similar to our compound have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
3. Anti-inflammatory Effects
Several studies have reported anti-inflammatory activities associated with oxadiazole derivatives.
- Research Evidence : A study indicated that certain oxadiazole compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . This effect could be mediated through the modulation of NF-kB signaling pathways.
4. Neuroprotective Properties
The neuroprotective effects of compounds containing piperidine and oxadiazole rings have also been documented.
- Case Studies : Research has shown that specific derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in neurodegenerative disease therapies .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds.
| Structural Feature | Activity Impact |
|---|---|
| Piperidine Ring | Enhances binding affinity to receptors involved in neurological processes |
| Oxadiazole Moiety | Imparts antimicrobial and anticancer properties |
| Thiophene Substitution | Contributes to overall stability and bioactivity |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the importance of 1,3,4-oxadiazole derivatives in drug discovery, particularly for their anticancer properties. The incorporation of the oxadiazole moiety into the structure of the compound enhances its biological activity against various cancer cell lines. For instance, derivatives of oxadiazoles have been shown to exhibit significant apoptosis-inducing capabilities in cancer cells, making them promising candidates for further development as anticancer agents .
Case Study:
In a study by Maftei et al., several 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity. One compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines, illustrating the potential of oxadiazole-containing compounds in oncology .
Neuropharmacology
Compounds featuring piperidine and oxadiazole structures have been investigated for their neuropharmacological effects. These compounds may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.
Research Insight:
The synthesis of piperidine derivatives has been linked to enhanced binding affinity for serotonin receptors, suggesting that the compound may influence mood regulation and anxiety responses .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the oxadiazole and piperidine rings can significantly affect the compound's potency and selectivity.
Optimization Strategies
Research has shown that introducing electron-withdrawing or electron-donating groups can modulate the biological activity of oxadiazole derivatives. For example, adding specific functional groups can enhance anticancer efficacy or improve receptor binding affinity .
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases potency against cancer cells |
| Electron-donating | Enhances receptor binding affinity |
Synthesis and Development
The synthesis of (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step synthetic routes that allow for the introduction of various functional groups to tailor its properties.
Synthetic Pathways
Recent advancements in synthetic methodologies have facilitated the efficient production of oxadiazole derivatives through one-pot reactions and microwave-assisted synthesis techniques. These methods not only reduce synthesis time but also improve yields .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which distinguishes it from related molecules. Below is a comparative analysis based on structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Diversity: Unlike benzothiazole- or thiazolidinone-containing analogs, the target compound’s thiophene-pyrazole moiety may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
Metabolic Stability: The 1,3,4-oxadiazole ring confers resistance to oxidative degradation compared to thiazolidinone or benzothiazole derivatives, which are prone to hydrolysis .
Selectivity Potential: Ferroptosis-inducing compounds (FINs) exhibit cancer cell selectivity , suggesting that the target compound’s piperidine-oxadiazole core could similarly exploit metabolic vulnerabilities in malignant cells.
Synthetic Accessibility: The compound’s modular design (piperidine + oxadiazole + pyrazole) allows for scalable synthesis, unlike diphenylpyrazole-thiazolidinone derivatives requiring multi-step protocols .
Contradictions and Gaps :
- While FINs show promise in oral squamous cell carcinoma (OSCC) , the target compound’s efficacy in such models remains untested.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?
- Methodology :
- Step 1 : Synthesize the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives under reflux in ethanol (2–4 hours, 80–90°C) .
- Step 2 : Functionalize the piperidine ring using nucleophilic substitution or coupling reactions (e.g., amidation or alkylation) .
- Step 3 : Couple the oxadiazole-piperidine moiety with the thiophene-pyrazole fragment via a carbonyl linkage, employing DCC/DMAP as coupling agents .
- Critical Parameters :
- Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates .
- Temperature control during cyclization prevents side reactions .
- Purification via recrystallization (DMF/EtOH, 1:1) ensures ≥95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : Confirm regiochemistry of the pyrazole (δ 6.8–7.2 ppm for thiophene protons; δ 8.1–8.3 ppm for oxadiazole protons) .
- IR : Identify carbonyl stretching (~1680 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 410.4 [M+H]⁺) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c system, β ≈ 91.5°) .
Advanced Questions
Q. How does the cyclopropyl group on the oxadiazole ring influence electronic properties and target binding?
- Mechanistic Insights :
- The cyclopropyl group acts as an electron-withdrawing substituent, polarizing the oxadiazole ring and enhancing electrophilicity at C2 .
- Steric effects from the cyclopropane ring may restrict rotational freedom, favoring a planar conformation for π-π stacking with aromatic residues in enzyme targets (e.g., kinase ATP-binding pockets) .
- Experimental Validation :
- Compare binding affinities of cyclopropyl vs. methyl-substituted analogs using surface plasmon resonance (SPR) .
- Perform DFT calculations to map electrostatic potential surfaces .
Q. What strategies resolve contradictions in biological activity between in vitro and in vivo studies?
- Hypothesis-Driven Approach :
- Issue : Poor oral bioavailability due to low solubility (<0.1 mg/mL in PBS, pH 7.4) .
- Solution :
- Formulate as a nanocrystal or liposomal dispersion to enhance absorption .
- Introduce hydrophilic groups (e.g., hydroxyl or PEG) without disrupting the pharmacophore .
- Validation : Measure plasma Cmax and AUC in rodent PK studies .
Q. How can computational modeling predict interactions with enzyme targets?
- Methodology :
- Docking : Use AutoDock Vina to screen against PDB structures (e.g., COX-2 or EGFR kinases) .
- MD Simulations : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2.0 Å) .
- QSAR : Correlate substituent electronegativity (Hammett σ) with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
